molecular formula C23H34O5 B120252 曲前列素 CAS No. 81846-19-7

曲前列素

货号: B120252
CAS 编号: 81846-19-7
分子量: 390.5 g/mol
InChI 键: PAJMKGZZBBTTOY-ZFORQUDYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

曲前列素是前列环素的一种合成类似物,前列环素是一种天然存在的分子,在体内发挥着重要的血管舒张和抑制血小板聚集的作用。曲前列素主要用于治疗肺动脉高血压,这种疾病的特征是肺动脉血压升高。 它有助于改善运动能力,并减轻与这种疾病相关的症状 .

作用机制

曲前列素通过促进肺动脉和全身动脉血管床的血管舒张,并抑制血小板聚集而发挥作用 . 它与血管平滑肌细胞表面的前列环素受体结合,导致腺苷酸环化酶的激活和环腺苷酸 (cAMP) 水平的升高。 这导致平滑肌细胞松弛,血管扩张 .

生化分析

Biochemical Properties

Treprostinil promotes the vasodilation of pulmonary and systemic arterial vascular beds and inhibits platelet aggregation . It interacts with various prostaglandin receptors, including the prostaglandin E receptor 2 (EP2), the prostaglandin D receptor 1 (DP1), and peroxisome proliferator-activated receptors (PPAR) . These interactions lead to a reduction in cell proliferation, reduced collagen secretion and synthesis, and reduced lung inflammation and fibrosis .

Cellular Effects

Treprostinil has significant effects on various types of cells and cellular processes. It reduces symptoms in patients with PAH by promoting vasodilation of the pulmonary and systemic arterial vascular beds . It also has antifibrotic effects, reducing fibroblast activity, proliferation, and collagen deposition, thereby promoting antifibrotic activity .

Molecular Mechanism

The primary mechanism of action of Treprostinil is the reduction in pulmonary artery pressure through direct vasodilation of the pulmonary and systemic arterial vascular beds, thereby improving systemic oxygen transport and increasing cardiac output with minimal alteration of the heart rate . It exerts its effects at the molecular level through binding interactions with prostaglandin receptors and activation of peroxisome proliferator-activated receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Treprostinil have been observed over time. For instance, in the INCREASE trial, long-term effects of inhaled Treprostinil in patients with pulmonary hypertension due to interstitial lung disease were evaluated . The study found that Treprostinil improved forced vital capacity in the overall population as well as in idiopathic interstitial pneumonia and idiopathic pulmonary fibrosis subgroups .

Metabolic Pathways

Treprostinil is metabolized in the body and its metabolites are excreted through urine (79%) and feces (13%) over 10 days . Only a small proportion of Treprostinil is excreted unchanged .

Transport and Distribution

Treprostinil is available in three different formulations and four different routes of administration: intravenous, subcutaneous, inhaled, and oral . Each route of administration is associated with unique pharmacokinetics, dosing considerations, and potential for route-specific adverse effects .

准备方法

合成路线和反应条件: 曲前列素的合成涉及几个关键步骤,包括克莱森重排和催化 Pauson-Khand 反应。克莱森重排在塞流反应器中进行,与之前的方法相比,该方法提高了产率和选择性。 Pauson-Khand 反应在钴羰基和一氧化碳的催化条件下进行 . 从(S)-表氯醇开始,通过 12 个线性步骤,以 14% 的总收率完成了合成 .

工业生产方法: 曲前列素的工业生产通常涉及连续流动工艺,以确保高产率和纯度。 先进反应器和优化反应条件的使用,使得高效的大规模生产成为可能 .

化学反应分析

反应类型: 曲前列素会发生各种化学反应,包括氧化、还原和取代。这些反应对其合成和修饰至关重要。

常用试剂和条件: 曲前列素合成中常用的试剂包括用于 Pauson-Khand 反应的钴羰基以及用于克莱森重排的各种酸和碱 . 反应通常在受控的温度和压力下进行,以确保高选择性和产率。

主要形成的产物: 这些反应形成的主要产物是曲前列素本身,然后对其进行纯化和配制,用于医疗用途 .

属性

IUPAC Name

2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJMKGZZBBTTOY-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

289480-64-4 (Sodium salt)
Record name Treprostinil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081846197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID901021654
Record name Treprostinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Treprostinil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014518
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.31e-03 g/L
Record name Treprostinil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00374
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Treprostinil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014518
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Treprostinil is a stable analogue of prostacyclin, a prostaglandin that acts as an anti-thrombotic agent and a potent vasodilator. Prostacyclin analogues are useful in the treatment of pulmonary arterial hypertension (PAH), a disease characterized by abnormally high blood pressure in the arteries between the heart and lungs. PAH leads to right heart failure due to the remodelling of pulmonary arteries, and patients with this condition have a poor prognosis. Treprostinil binds and activates the prostacyclin receptor, the prostaglandin D2 receptor 1, and the prostaglandin E2 receptor 2. The activation of these receptors leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, which consequently promotes the opening of calcium-activated potassium channels that lead to cell hyperpolarization. This mechanism promotes the direct vasodilation of pulmonary and systemic arterial vascular beds and the inhibition of platelet aggregation. In addition to its direct vasodilatory effects, treprostinil inhibits inflammatory pathways.
Record name Treprostinil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00374
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

81846-19-7
Record name Treprostinil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81846-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Treprostinil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081846197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Treprostinil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00374
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Treprostinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R, 2R,3aS,9aS)-[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TREPROSTINIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUM6K67ESG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Treprostinil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014518
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

90-100°C
Record name Treprostinil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00374
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Treprostinil
Reactant of Route 2
Treprostinil
Reactant of Route 3
Treprostinil
Reactant of Route 4
Treprostinil
Reactant of Route 5
Reactant of Route 5
Treprostinil
Reactant of Route 6
Treprostinil
Customer
Q & A

Q1: How does Treprostinil exert its therapeutic effects?

A1: Treprostinil is a prostacyclin analog that binds to prostacyclin receptors, specifically the IP receptor. [, ] This binding triggers a signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). [, ] Elevated cAMP levels induce vasodilation in pulmonary and systemic arterial vascular beds, inhibit platelet aggregation, and exert antiproliferative effects on smooth muscle cells. [, ]

Q2: Does Treprostinil affect fibrocyte activity?

A2: Yes, research indicates that Treprostinil can inhibit the adhesion and differentiation of fibrocytes. [] This effect is mediated by Treprostinil's ability to activate the cAMP-Rap axis, ultimately leading to the suppression of extracellular regulated kinase (ERK) activity. [] Reduced ERK activity has been linked to impaired fibrocyte adhesion and differentiation. []

Q3: What is the molecular structure of Treprostinil?

A3: Treprostinil is a tricyclic benzidene prostacyclin analog structurally similar to epoprostenol. [] While a detailed spectroscopic analysis is not provided within the provided research, its structure is well-documented in scientific literature.

Q4: In what solutions has the stability of Treprostinil sodium been studied?

A4: Treprostinil sodium's stability has been assessed in sterile water for injection, 0.9% sodium chloride injection, and 5% dextrose injection. [] These solutions were chosen due to their common use as intravenous infusion vehicles. []

Q5: What is the stability of diluted Treprostinil sodium in the studied solutions?

A5: Studies show that Treprostinil sodium at 0.13 mg/mL in the aforementioned solutions remains stable for 48 hours at 40°C and 75% relative humidity, even after passing through an intravenous delivery system. []

Q6: Does the research discuss the catalytic properties of Treprostinil?

A6: No, the provided research primarily focuses on Treprostinil's pharmacological properties and clinical applications in pulmonary arterial hypertension. Its potential catalytic properties are not discussed.

Q7: Have molecular modeling studies been conducted with Treprostinil?

A7: Yes, molecular modeling has been used to compare the binding of iloprost and Treprostinil to peroxisome proliferator-activated receptor gamma (PPARγ). [] These studies suggest that the two molecules might induce different PPARγ conformations, potentially affecting co-activator/repressor binding and interactions with the retinoic acid receptor. []

Q8: How does the structure of Treprostinil contribute to its longer half-life compared to other prostacyclin analogs?

A8: The chemical structure of Treprostinil, specifically the presence of a cyclohexane ring, contributes to its increased stability and longer half-life compared to epoprostenol, which has a lactone ring. [] This structural difference is a key factor in Treprostinil's favorable pharmacokinetic profile.

Q9: What is the stability of Treprostinil in dry-powder form?

A9: Research shows that a dry-powder inhaled formulation of Treprostinil (LIQ861) prepared using PRINT® technology demonstrates favorable stability characteristics. [] Studies indicate that LIQ861 delivers treprostinil with a pharmacokinetic profile comparable to the nebulized form (Tyvaso®). []

Q10: Are there efforts to improve the delivery of Treprostinil?

A10: Yes, researchers are actively exploring alternative delivery methods for Treprostinil to enhance patient convenience and potentially improve treatment outcomes. [] The development of dry-powder formulations like LIQ861 represents a significant advancement in Treprostinil delivery, offering advantages over traditional nebulized therapy. [, ]

Q11: Does the research discuss SHE regulations specific to Treprostinil?

A11: No, the provided articles primarily focus on the clinical and pharmacological aspects of Treprostinil. Information regarding specific SHE regulations is not included.

Q12: How is Treprostinil metabolized?

A12: Treprostinil is primarily metabolized by the cytochrome P450 (CYP) 2C8 enzyme system, with a minor contribution from CYP2C9. [, ]

Q13: Has a pharmacokinetic interaction been observed between oral Treprostinil and Bosentan?

A13: No, studies have shown no significant pharmacokinetic interaction between oral Treprostinil and Bosentan, an endothelin receptor antagonist. [] This finding is crucial as these medications are often used concurrently in the management of pulmonary arterial hypertension. []

Q14: Is there a pharmacokinetic interaction between oral Treprostinil and Sildenafil?

A14: Research indicates no significant pharmacokinetic interaction between oral Treprostinil and Sildenafil, a phosphodiesterase-5 inhibitor. [] This finding is important as combination therapy is often employed in pulmonary arterial hypertension, and understanding potential drug interactions is crucial for optimizing treatment strategies. []

Q15: What is the absolute bioavailability of Treprostinil administered via subcutaneous infusion?

A15: Studies in healthy volunteers show that the absolute bioavailability of Treprostinil administered by continuous subcutaneous infusion is approximately 113%. [] This indicates complete absorption of the drug via the subcutaneous route. []

Q16: What is the elimination half-life of subcutaneously administered Treprostinil?

A16: Following subcutaneous administration, Treprostinil exhibits a mean apparent elimination half-life of 1.38 hours. [] This is slightly longer than the 0.87-hour half-life observed after intravenous administration. []

Q17: What is the pharmacokinetic profile of oral Treprostinil in patients with PAH during chronic administration?

A17: Research shows that chronic twice-daily oral administration of Treprostinil results in a linear dose-exposure relationship. [] The mean area under the curve (AUC0-12) increases proportionally with dose, ranging from 5244 to 20,4086 pg·hr−1·mL−1, demonstrating sustained and predictable Treprostinil concentrations. []

Q18: What preclinical models have been used to study the effects of Treprostinil?

A18: Animal models, particularly rodent models of pulmonary hypertension and lung adenocarcinoma, have been extensively utilized to investigate the therapeutic and potentially chemopreventive effects of Treprostinil. [, , ]

Q19: Has Treprostinil shown any chemopreventive effects in preclinical studies?

A19: While previous research suggested that the prostacyclin analog iloprost might possess chemopreventive properties, studies evaluating Treprostinil in a murine lung adenocarcinoma model did not demonstrate similar effects. []

Q20: How does Treprostinil affect the proliferation of lung tumor cells in vitro?

A20: In vitro studies revealed that Treprostinil, unlike iloprost, increased the proliferation of murine lung tumor cells. [] This difference in proliferative response highlights potential variations in the mechanisms of action between these two prostacyclin analogs. []

Q21: What impact does Treprostinil have on pulmonary inflammatory cell infiltrate in preclinical models?

A21: Studies in mice have shown that Treprostinil treatment can alter the pulmonary inflammatory cell infiltrate, particularly in tumor-bearing animals. [] This finding suggests a potential role of Treprostinil in modulating the tumor microenvironment. []

Q22: What are the key findings from clinical trials investigating oral Treprostinil in PAH?

A22: Clinical trials, such as the FREEDOM trials, have investigated the efficacy and safety of oral Treprostinil in patients with PAH. [, , ] The FREEDOM-M trial demonstrated that oral Treprostinil monotherapy effectively improves exercise capacity in treatment-naïve PAH patients. []

Q23: What did the FREEDOM-C trials investigate, and what were the outcomes?

A23: The FREEDOM-C trials examined the effects of adding oral Treprostinil to existing PAH therapy. [] While these trials did not meet their primary endpoint of improving 6-minute walk distance, they provided valuable insights into the drug's safety and tolerability in this patient population. []

Q24: Are there ongoing clinical trials investigating oral Treprostinil in PAH?

A24: Yes, based on previous findings, further clinical trials, including the FREEDOM-EV trial, are underway to comprehensively evaluate the efficacy and safety of oral Treprostinil in PAH, particularly in patients receiving background therapy. []

Q25: Does the research discuss resistance mechanisms to Treprostinil?

A25: The provided research focuses on Treprostinil's pharmacological properties and clinical applications but does not delve into specific resistance mechanisms.

Q26: What are the common adverse events associated with oral Treprostinil therapy?

A26: Clinical trials have shown that common adverse events associated with oral Treprostinil include headache, diarrhea, flushing, nausea, and jaw pain. [, , ] The occurrence and severity of these side effects can vary significantly among individuals.

Q27: What is the safety profile of Treprostinil in patients with end-stage liver disease and PAH?

A27: While limited, clinical experience suggests that continuous intravenous Treprostinil can be safely used to manage PAH in carefully selected patients with end-stage liver disease. [] Close monitoring for potential adverse events is crucial in this patient population. []

Q28: What innovative drug delivery systems are being explored for Treprostinil?

A28: Research highlights the development of a cutaneous iontophoresis system for Treprostinil delivery. [] This non-invasive method uses a low-intensity electric current to enhance transdermal drug delivery, potentially offering a localized therapeutic effect with reduced systemic exposure. []

Q29: What potential biomarker for Treprostinil efficacy is mentioned in the research?

A29: Research suggests that plasma VEGF-A levels may serve as a surrogate biomarker for Treprostinil efficacy in patients with pediatric pulmonary hypertension. [] Elevated VEGF-A levels were observed in these patients after Treprostinil treatment, and this increase was linked to improved vessel formation. []

Q30: What analytical technique is used to measure Treprostinil concentrations in plasma?

A30: Liquid chromatography coupled with atmospheric pressure ionization tandem mass spectrometry (LC/MS/MS) is a highly sensitive and specific method employed to quantify Treprostinil concentrations in plasma samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。